molecular formula C11H18N2O B13296984 Cycloheptyl(1H-pyrazol-4-yl)methanol

Cycloheptyl(1H-pyrazol-4-yl)methanol

Cat. No.: B13296984
M. Wt: 194.27 g/mol
InChI Key: FMNOASSMWHCPBV-UHFFFAOYSA-N
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Description

Cycloheptyl(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C11H18N2O It is characterized by a cycloheptyl group attached to a pyrazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cycloheptanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Cycloheptyl(1H-pyrazol-4-yl)carboxylic acid.

    Reduction: this compound derivatives with reduced pyrazole rings.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Cycloheptyl(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cycloheptyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The cycloheptyl group provides hydrophobic interactions, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Cycloheptyl(1H-pyrazol-4-yl)methanol can be compared with other pyrazole derivatives:

    1H-pyrazol-4-ylmethanol: Lacks the cycloheptyl group, resulting in different chemical properties and applications.

    Cyclohexyl(1H-pyrazol-4-yl)methanol: Similar structure but with a cyclohexyl group instead of cycloheptyl, leading to variations in hydrophobic interactions and stability.

    Cyclopentyl(1H-pyrazol-4-yl)methanol: The smaller ring size affects the compound’s overall conformation and reactivity.

This compound stands out due to its unique combination of a cycloheptyl group and a pyrazole ring, offering distinct chemical and biological properties that can be leveraged in various research applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

cycloheptyl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C11H18N2O/c14-11(10-7-12-13-8-10)9-5-3-1-2-4-6-9/h7-9,11,14H,1-6H2,(H,12,13)

InChI Key

FMNOASSMWHCPBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C2=CNN=C2)O

Origin of Product

United States

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